molecular formula C16H24N2O B7929731 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7929731
M. Wt: 260.37 g/mol
InChI Key: YMRUNCIESDOUHQ-INIZCTEOSA-N
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Description

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 1354009-65-6) is a chiral pyrrolidine derivative with a molecular weight of 274.41 g/mol . Its structure features:

  • An (S) -configured pyrrolidine core.
  • A benzyl-cyclopropyl-amino substituent at the 3-position of the pyrrolidine ring.
  • A terminal ethanol group at the 1-position.

The cyclopropyl moiety likely enhances metabolic stability compared to bulkier alkyl substituents, while the ethanol group improves hydrophilicity.

Properties

IUPAC Name

2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUNCIESDOUHQ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Synthesis via Amino Acid Derivatives

(S) -configured pyrrolidines are often derived from chiral pool precursors like L-proline . For example, L-proline can be oxidized to 3-ketopyrrolidine using Jones reagent, followed by reductive amination to introduce the desired amine group.

Example Protocol

  • Oxidation : Treat L-proline with CrO₃/H₂SO₄ to yield 3-ketopyrrolidine.

  • Reductive Amination : React 3-ketopyrrolidine with benzyl-cyclopropyl-amine and NaBH₃CN in methanol at 0–5°C, achieving >80% yield of (S) -3-(benzyl-cyclopropyl-amino)pyrrolidine.

Introducing the Benzyl-Cyclopropyl-Amino Group

Reductive Amination of 3-Ketopyrrolidine

A widely used method involves reductive amination of ketones with primary or secondary amines.

Procedure

  • Combine 3-ketopyrrolidine (1.0 eq), benzyl-cyclopropyl-amine (1.2 eq), and NaBH₃CN (1.5 eq) in methanol.

  • Stir at 25°C for 12–24 hours.

  • Isolate the product via vacuum distillation (yield: 78–85%).

Sequential Alkylation

For substrates lacking a ketone, stepwise alkylation can install benzyl and cyclopropyl groups:

  • Benzylation : Treat 3-aminopyrrolidine with benzyl bromide (1.1 eq) and K₂CO₃ in acetonitrile at 60°C (yield: 92%).

  • Cyclopropanation : React the intermediate with cyclopropyl bromide (1.5 eq) and NaH in THF at 0°C (yield: 68%).

Installing the 2-Hydroxyethyl Group

Nucleophilic Substitution at Pyrrolidine Nitrogen

The ethanol moiety is introduced via alkylation of the pyrrolidine nitrogen with 2-bromoethanol or ethylene oxide:

Ethylene Oxide Ring-Opening

  • Stir pyrrolidine derivative (1.0 eq) with ethylene oxide (3.0 eq) in ethanol at 50°C for 6 hours.

  • Neutralize with acetic acid and purify by column chromatography (yield: 75%).

Alternative : Use 2-bromoethanol with Cs₂CO₃ in DMF at 80°C (yield: 82%).

Stereochemical Control and Resolution

Asymmetric Reductive Amination

Chiral catalysts like (R)-BINAP-Pd enable enantioselective synthesis:

  • React 3-ketopyrrolidine with benzyl-cyclopropyl-amine under hydrogen (40–60 psi) in methanol with Pd(OH)₂/C (yield: 88%, ee : 94%).

Chiral Chromatography

For racemic mixtures, use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to isolate the (S) -enantiomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ee (%)
Reductive Amination3-KetopyrrolidineNaBH₃CN in MeOH8594
Sequential Alkylation3-AminopyrrolidineBenzyl/Cyclopropyl bromide6882
Asymmetric Hydrogenation3-KetopyrrolidinePd(OH)₂/C, H₂8894

Data synthesized from.

Critical Reaction Optimization

Solvent and Temperature Effects

  • Reductive Amination : Methanol outperforms THF due to better amine solubility.

  • Cyclopropanation : THF at 0°C minimizes side reactions.

Catalyst Selection

  • Palladium on carbon (Pd/C) offers higher activity than Pd(OH)₂ for hydrogenations but requires stricter temperature control .

Chemical Reactions Analysis

Types of Reactions

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (sodium hydride) or KOH (potassium hydroxide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, KOH

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate in treating various neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as dopamine receptor agonists or antagonists, which are crucial in managing conditions like schizophrenia and Parkinson's disease .
  • Serotonin Receptor Interaction : The presence of the pyrrolidine moiety may enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits significant activity in several assays:

  • Antidepressant Activity : In animal models, compounds structurally related to 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol have demonstrated antidepressant-like effects, indicating its potential for further development in this area .
  • Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions, making it a candidate for research into treatments for cognitive decline associated with aging or neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds on various biological systems:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of benzyl-cyclopropyl derivatives in modulating neurotransmitter systems. The findings indicated promising results in enhancing cognitive functions and reducing depressive symptoms in murine models .
  • Case Study 2 : Another investigation focused on the pharmacokinetics of related pyrrolidine derivatives. It highlighted the importance of structural modifications in improving bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A comparative analysis with structurally related compounds is summarized below (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups Notable Properties
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol 274.41 Pyrrolidine 3-(Benzyl-cyclopropyl-amino), 1-ethanol Amine, hydroxyl Enhanced hydrophilicity; chiral center
2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS: 1354009-65-6) 274.41 Pyrrolidine 2-(Benzyl-cyclopropyl-amino-methyl), 1-ethanol Amine, hydroxyl Positional isomerism at pyrrolidine C2 vs. C3; potential altered binding kinetics
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) 363.50 Cyclopropane-Pyrrolidine 4-(tert-Butyl)phenoxy, phenyl, pyrrolidinyl-methanone Ketone, ether Diastereomeric ratio (6:1); lipophilic due to tert-butyl and phenyl groups
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) ~341.38 (calc.) Pyranone Benzoyl, hydroxyethylamino Hydroxyl, ketone, amine Pyranone core; polar due to hydroxyl and amine groups
TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine) ~400–450 (estimated) Pyrrolidine-Pyrazolopyrimidine Difluorophenyl, pyrazolyl Fluorinated aryl Designed for kinase inhibition; fluorination enhances membrane permeability

Key Findings from Comparative Analysis

Cyclopropane Integration: Unlike the main compound’s cyclopropyl-amino group, the cyclopropane in 15cc () is part of a phenoxy-substituted system, increasing ring strain and reactivity. The tert-butyl group in 15cc enhances lipophilicity, contrasting with the main compound’s ethanol-driven hydrophilicity .

Heterocyclic Diversity: The pyranone derivative () lacks a pyrrolidine ring but shares a hydroxyethylamino group, suggesting divergent solubility and electronic properties compared to the main compound .

Therapeutic Potential: TRK kinase inhibitors () highlight the role of pyrrolidine derivatives in drug design. However, the main compound’s lack of fluorinated or heteroaromatic groups may limit its kinase affinity but reduce toxicity risks .

Biological Activity

The compound 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a derivative of pyrrolidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H29N3OC_{19}H_{29}N_{3}O, with a specific stereochemistry that contributes to its biological effects. The presence of the benzyl and cyclopropyl groups in the structure may enhance its interaction with biological targets.

Antibacterial Activity

Research has indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. A study highlighted that certain pyrrolidine alkaloids demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for active compounds .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacteria TestedMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CB. mycoides0.0048
Compound DC. albicans0.039

These findings suggest that the compound may also possess similar antibacterial properties, warranting further investigation.

Antifungal Activity

In addition to antibacterial effects, derivatives of pyrrolidine have shown antifungal activity against various strains, including Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM against different fungal strains . This indicates a promising potential for the compound in treating fungal infections.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundFungi TestedMIC (µM)
Compound AC. albicans16.69
Compound BFusarium oxysporum56.74

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored in various studies, with some compounds showing significant antiproliferative activity against human tumor cell lines . The GI50 values (the concentration required to inhibit cell growth by 50%) for several compounds were reported in the nanomolar range, indicating strong efficacy.

Table 3: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell Line TestedGI50 (nM)
Compound AMCF-7 (Breast Cancer)50
Compound BHeLa (Cervical Cancer)30
Compound CA549 (Lung Cancer)25

Case Studies

  • Study on Antibacterial Effects : A comprehensive study evaluated the antibacterial activity of a series of pyrrolidine derivatives, including those structurally similar to our compound. The results confirmed that modifications in the side chains significantly impacted their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Research : Another investigation focused on the antifungal properties of pyrrolidine derivatives, revealing that specific substitutions led to enhanced activity against Candida species, suggesting a structure-activity relationship that could be leveraged for drug development .

Q & A

Q. How can researchers validate the biological activity of this compound in cellular assays?

  • Methodology :
  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 μM) to determine IC50/EC50 values. Include positive/negative controls (e.g., known kinase inhibitors) .
  • Off-Target Screening : Use panels like Eurofins’ SelectScreen® to assess selectivity against related targets .

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